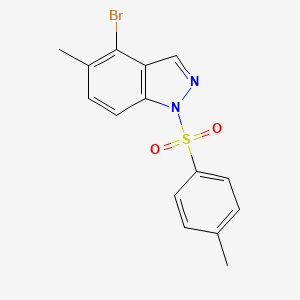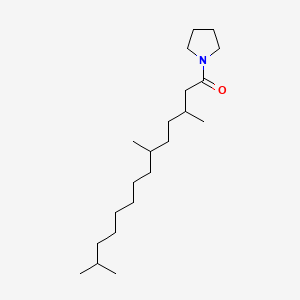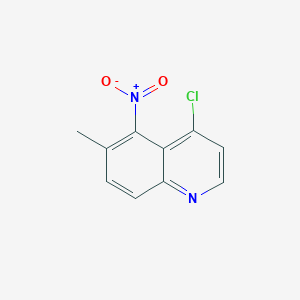
1-Pentylcyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentylcyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentylcyclobutanecarboxylic acid can be synthesized through several methods. Another method includes the decarboxylation of 1,1-cyclobutanedicarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis to obtain the desired carboxylic acid.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentylcyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group. These reactions include:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters.
Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium hydroxide for neutralization.
Alcohols and Catalysts: Methanol or ethanol with sulfuric acid for esterification.
Amines: Various primary or secondary amines for amide formation.
Major Products:
Salts: Formed from neutralization reactions.
Esters: Formed from esterification reactions.
Amides: Formed from reactions with amines.
Aplicaciones Científicas De Investigación
1-Pentylcyclobutanecarboxylic acid has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Pentylcyclobutanecarboxylic acid involves its interaction with molecular targets through its carboxyl group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclobutane ring’s unique strain and reactivity also play a role in its chemical behavior and interactions.
Comparación Con Compuestos Similares
Cyclobutanecarboxylic Acid: Shares the cyclobutane ring but lacks the pentyl chain.
Cyclopentanecarboxylic Acid: Contains a cyclopentane ring instead of cyclobutane.
Uniqueness: 1-Pentylcyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and a pentyl chain, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
58148-15-5 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-pentylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-10(9(11)12)7-5-8-10/h2-8H2,1H3,(H,11,12) |
Clave InChI |
ZTCWVHJPERILGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


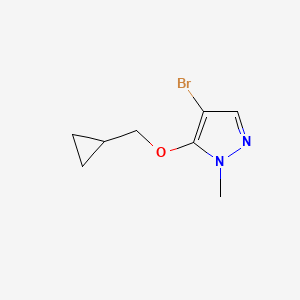


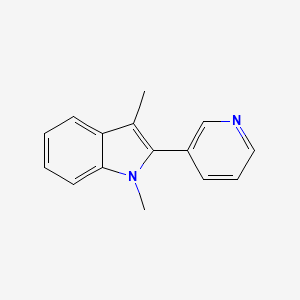
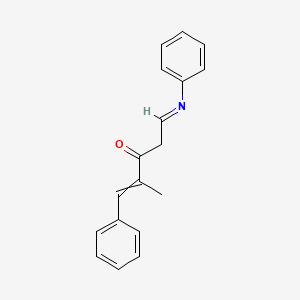
![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)

![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)
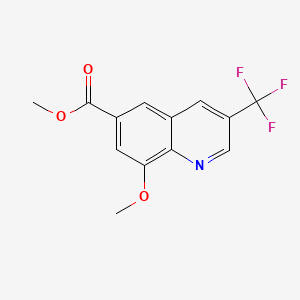
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
